molecular formula C16H20N4O3S B1427433 O-Torsemide CAS No. 106944-62-1

O-Torsemide

Cat. No.: B1427433
CAS No.: 106944-62-1
M. Wt: 348.4 g/mol
InChI Key: QZCPTFXLYNBKGU-UHFFFAOYSA-N
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Description

O-Torsemide is a chemical compound with a molecular formula of C16H20N4O3S and a molecular weight of 348.42 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Torsemide typically involves the condensation of 3-pyridinesulfonamide with N-isopropylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process may involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

O-Torsemide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound

Scientific Research Applications

O-Torsemide has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Torsemide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it acts as a diuretic by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of water and electrolytes . Additionally, it may exhibit vasodilatory effects by antagonizing thromboxane A2 receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Torsemide is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Compared to other diuretics, it has a longer duration of action and higher bioavailability, making it a valuable compound in the treatment of cardiovascular diseases .

Properties

IUPAC Name

1-[4-(2-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-7-5-4-6-12(13)3/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCPTFXLYNBKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878038
Record name 4-(M-TOLYL)AMINOPYRID-3YL-SULFONYLUREA,N'-ISOPRO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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